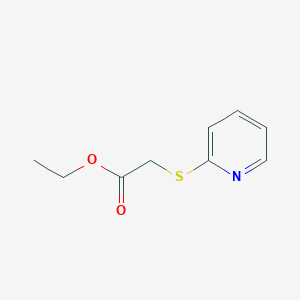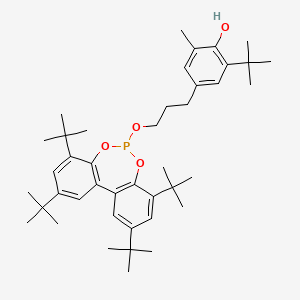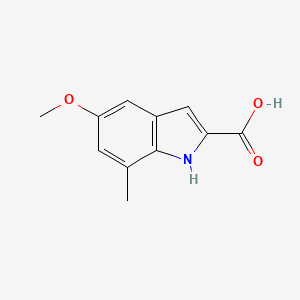![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Here’s a brief overview:
Field Organic Synthesis
This compound is synthesized in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80% . It’s used as a precursor for bi-triazole systems .
Application Summary
Bi-triazole systems are of great interest due to their broad spectrum of applications. They have antiproliferative, antifungal, antidiabetic, antibacterial, anticancer, antioxidant, and anti-inflammatory properties . They are also used as corrosion inhibitors .
Methods of Application
The synthesis involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with -N3, which allows obtaining the desired compound .
Results and Outcomes
The chemical structures of the products obtained were established based on 1D and 2D NMR, IR spectroscopy, and elemental analysis . The compound was obtained in a good yield .
Field Antimicrobial Research
A variety of butan-2-ylidene benzohydrazides were synthesized and evaluated for their in vitro antimicrobial activity against some clinical isolates .
Application Summary
The treatment of a broad range of microbial infections is complicated due to the resistance of many microbes, including bacteria, viruses, and fungi, to standard marketed antimicrobial and antibiotics drugs .
Methods of Application
The synthesis involved the reaction of benzohydrazides with 4,4,4-triflouro-1-phenyl-1,-3-butanedione/4,4,4 – triflouro -1, 2, - (2 – napthyl) -1, 3 – butanedione. Acetylation and benzoylation of butan-2-ylidene benzohydrazides gave the derivatives .
Results and Outcomes
The in vitro screening revealed that some of the compounds possessed strong inhibitory potentials against the isolates with Inhibition Zone Diameter (IZD) in the range of 7-14 mm .
Field Anti-tubercular Research
Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
Application Summary
These compounds are being developed due to the urgent need for new molecular units with drug-like properties, particularly in the fight against cancer and infectious diseases .
Methods of Application
The synthesis of these compounds and their inhibitory concentrations were compared with the standard reference drugs .
Results and Outcomes
The newly synthesized molecules showed promising results in both in vitro and in vivo studies .
Eigenschaften
CAS-Nummer |
73475-11-3 |
|---|---|
Produktname |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
Molekularformel |
C11H14NNaO4S |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
InChI-Schlüssel |
VVIFXHAXWYYGLO-JCTPKUEWSA-M |
Isomerische SMILES |
CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Kanonische SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Verwandte CAS-Nummern |
113443-50-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



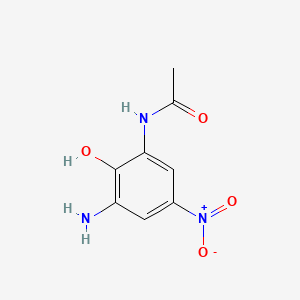
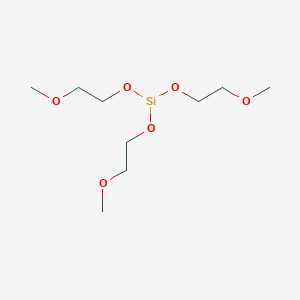
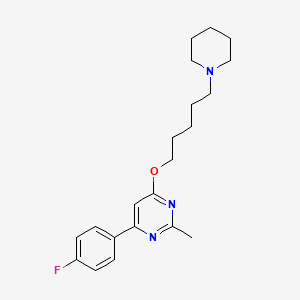
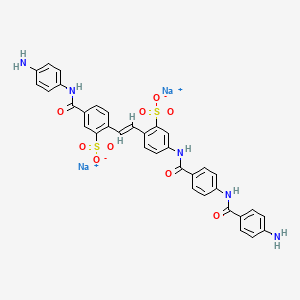
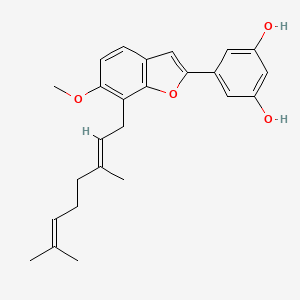
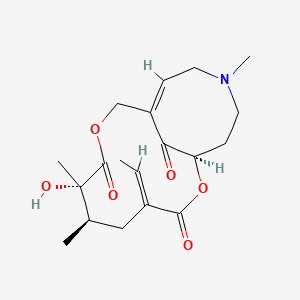

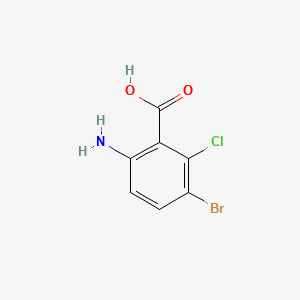
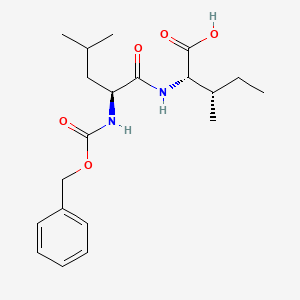
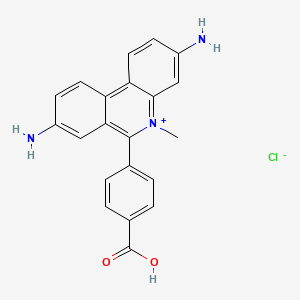
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
